![molecular formula C18H16N2O2S B5348808 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348808.png)
3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one, also known as MPTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPTP belongs to the family of chalcones, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. In vivo studies have demonstrated that this compound can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one in lab experiments is its relatively low cost and easy availability. In addition, this compound has been shown to exhibit a wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the experimental system and the dose used. Therefore, careful consideration should be given to the appropriate concentration and duration of this compound exposure in lab experiments.
Future Directions
There are several future directions for research on 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways in cells. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one involves the reaction of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde with 2-acetylthiophene in the presence of a base and a solvent. The reaction proceeds through a Claisen-Schmidt condensation, which results in the formation of this compound as a yellow solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neurobiology. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been investigated for its potential as a neuroprotective agent, as it has been shown to prevent neuronal damage in animal models of neurodegenerative diseases.
properties
IUPAC Name |
(E)-3-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-17-8-6-14(5-7-16(21)18-4-2-11-23-18)12-15(17)13-20-10-3-9-19-20/h2-12H,13H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLITYBWRCEDOO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CS2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5348725.png)
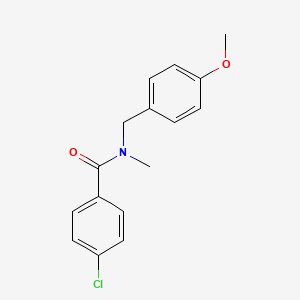
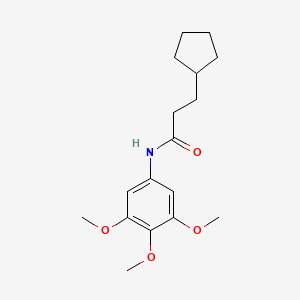
![1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride](/img/structure/B5348737.png)
![[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5348750.png)
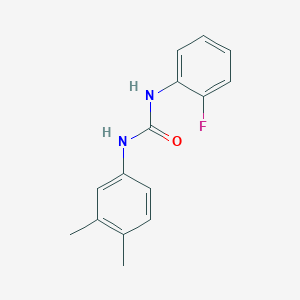
![N-methyl-4-(4-morpholinylmethyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5348771.png)
![5-bromo-2-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5348787.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5348801.png)
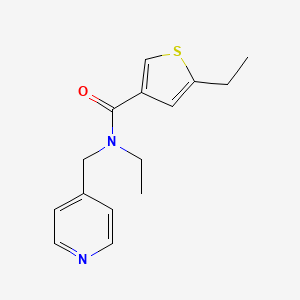
![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5348820.png)
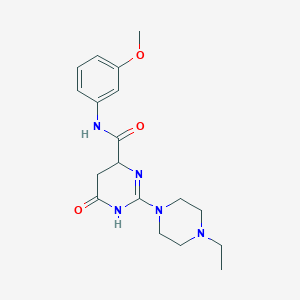
![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![5-(hydroxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-2-furamide](/img/structure/B5348833.png)